Physicochemical Comparison: Para-Methyl Ester vs. Ethyl Ester Analog
The target compound's methyl ester moiety confers a distinct lipophilicity profile compared to its closest commercially available analog, Ethyl 4-(2-(cyclohexanecarboxamido)acetamido)benzoate. The computed XLogP3-AA for Methyl 4-(2-(cyclohexanecarboxamido)acetamido)benzoate is 2.4 [1]. For the ethyl ester analog, the predicted XLogP3-AA is approximately 2.9 (based on a +0.5 log unit increment for the additional methylene group) [1]. This difference translates to a roughly 3-fold higher theoretical lipophilicity for the ethyl variant, which can significantly impact aqueous solubility and non-specific binding in biological assays.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.4 (computed) |
| Comparator Or Baseline | Ethyl 4-(2-(cyclohexanecarboxamido)acetamido)benzoate: ~2.9 (computed increment) |
| Quantified Difference | Δ ~0.5 log units |
| Conditions | Computed by XLogP3 algorithm, no experimental logP data available. |
Why This Matters
A difference of 0.5 logP units can substantially alter membrane permeability and aqueous solubility, making the methyl ester the preferred choice when lower lipophilicity is desired to reduce off-target binding.
- [1] PubChem. (2025). Compound Summary for CID 799768, Methyl 4-(2-(cyclohexanecarboxamido)acetamido)benzoate. National Library of Medicine. View Source
